(5R,9R,10R,13S,14S,17S)-17-[(2S)-4-(3,3-dimethyloxiran-2-yl)-4-oxobutan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
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Description
Synthesis Analysis
The synthesis of cyclopenta[a]phenanthrenes, a core component of the compound, has been explored through various methodologies. One approach involves the aromatization of diketones where rings C and D are saturated, leading to derivatives such as 15,16-dihydro-17-oxocyclopenta[a]phenanthrene (Coombs, 1966). Additionally, the synthesis of similar compounds from testosterone and through multi-stage synthesis from naphthalene has been reported, highlighting the diverse synthetic routes available for such complex molecules (Ribeiro et al., 1983).
Molecular Structure Analysis
The molecular structure of cyclopenta[a]phenanthrenes and related compounds reveals a fascinating array of conformations and stereochemistry. For example, triterpenoid compounds isolated from Skimmia laureola exhibit chair, half-chair, and boat conformations within their cyclic structures, providing insight into the complex stereochemical nature of these molecules (Hussain et al., 2010).
Chemical Reactions and Properties
The reactivity and chemical properties of cyclopenta[a]phenanthrenes are influenced by their unique structural features. For instance, the Stobbe condensation has been employed to synthesize various ketones from naphthalenes or tetralones, demonstrating the versatility of cyclopenta[a]phenanthrenes in chemical synthesis (Coombs et al., 1970). Moreover, the detailed structure elucidation of designer drugs with highly substituted skeletons, using techniques like NMR and mass spectrometry, showcases the intricate chemical behavior of these compounds (Girreser et al., 2016).
Physical Properties Analysis
The physical properties of cyclopenta[a]phenanthrenes and related compounds, such as melting points, solubility, and crystal structures, are crucial for understanding their behavior in various environments. For example, the crystal structure analysis of stigmastadienyl derivatives reveals the influence of peripheral groups on molecular orientation and the formation of supramolecular chains, which are essential for predicting the compound's behavior in solid-state applications (Ketuly et al., 2010).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and functional group transformations, of cyclopenta[a]phenanthrenes are of significant interest. Investigations into the metabolic activation of carcinogenic analogues have shed light on the mutagenic potential and metabolic pathways of these compounds, contributing to our understanding of their chemical behavior and interactions with biological systems (Boyd et al., 1993).
Scientific Research Applications
Androsterone Derivatives as Inhibitors
Androsterone derivatives have been studied for their unique structural properties and potential applications in inhibiting androgen biosynthesis. These compounds, specifically identified as (3R,5S,5'R,8R,9S,10S,13S,14S)-10,13-dimethyl-5'-(2-methylpropyl)tetradecahydro-6'H-spiro[cyclopenta[a]phenanthrene-3,2'-[1,4]oxazinane]-6',17(2H)-dione and methyl (2R)-2-[(3R,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-2',17-dioxohexadecahydro-3'H-spiro[cyclopenta[a]phenanthrene-3,5'-[1,3]oxazolidin-3'-yl]]-4-methylpentanoate, possess a typical steroid shape with unique E-ring conformations. Their structural characteristics facilitate the understanding of biological results obtained with such derivatives, highlighting their potential in scientific research related to androgen biosynthesis (Djigoué et al., 2012).
Cardiac Aglycone from Periploca sepium Bunge
The compound, (systematic name: 4-[(3S,5S,8R,9S,10R,13R,14S,17S)-3,5,14-trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]furan-2(5H)-one), was isolated from the roots of Periploca sepium Bunge, a renowned Chinese traditional herbal medicine. Its molecular structure, featuring six-membered rings in chair conformations and a cyclopentane ring in an envelope conformation, might contribute to its medicinal properties, particularly in cardiac applications (Zhang et al., 2012).
Steroidal Molecular Conformations
Investigations into compounds like 5,22-Stigmastadien-3β-yl p-toluenesulfonate have unveiled diverse molecular conformations and their potential associations with biological activities. These studies, detailing the relative orientations of peripheral groups and their supramolecular associations, provide insights into the steroidal molecular framework and its applications in scientific research (Ketuly et al., 2010).
Liver X Receptor Agonists
The exploration of hyodeoxycholic acid derivatives as liver X receptor (LXR) agonists underscores the significance of steroidal scaffolds in synthesizing modulators for cholesterol metabolism. This research indicates potential therapeutic applications in addressing cardio-and cerebral-vascular diseases (Ching, 2013).
properties
IUPAC Name |
(5R,9R,10R,13S,14S,17S)-17-[(2S)-4-(3,3-dimethyloxiran-2-yl)-4-oxobutan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O3/c1-18(17-22(31)25-27(4,5)33-25)19-11-15-30(8)21-9-10-23-26(2,3)24(32)13-14-28(23,6)20(21)12-16-29(19,30)7/h9,18-20,23,25H,10-17H2,1-8H3/t18-,19-,20-,23-,25?,28+,29-,30+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEVBDQGRCWBIO-MNWFHJLVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1C(O1)(C)C)C2CCC3(C2(CCC4C3=CCC5C4(CCC(=O)C5(C)C)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(=O)C1C(O1)(C)C)[C@@H]2CC[C@]3([C@]2(CC[C@H]4C3=CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 91895452 |
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